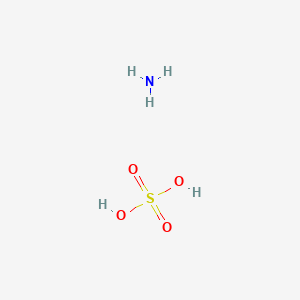

Ammonium bisulfate

Descripción

Propiedades

IUPAC Name |

azanium;hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3N.H2O4S/c;1-5(2,3)4/h1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGPRXCJEDHCLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3N.H2O4S, [NH4]HSO4, H5NO4S | |

| Record name | AMMONIUM HYDROGEN SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/90 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium bisulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ammonium_bisulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13775-30-9, 35089-90-8 | |

| Record name | Sulfuric acid, ammonium salt (2:3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13775-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfuric acid, ammonium salt (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35089-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9051244 | |

| Record name | Ammonium bisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium hydrogen sulfate is a colorless to white, powdered solid. It is toxic by ingestion. When heated to high temperatures, it may release toxic sulfur oxide and nitrogen oxide fumes. It is soluble in water. It is a chemical catalyst, used in hair preparations., Liquid, Deliquescent solid; [Merck Index] Colorless to white deliquescent solid; [CAMEO] Colorless crystalline solid; Hygroscopic; [Aldrich MSDS] | |

| Record name | AMMONIUM HYDROGEN SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/90 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium bisulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9690 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7803-63-6, 10043-02-4, 7783-20-2 | |

| Record name | AMMONIUM HYDROGEN SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/90 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sorbetrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10043-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium bisulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7803-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium bisulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007803636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium bisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium hydrogensulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM BISULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6218R7MBZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Properties of Ammonium Bisulfate for Spectroscopic Analysis: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of ammonium bisulfate, with a specific focus on its characterization using spectroscopic techniques. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Introduction

This compound ((NH₄)HSO₄), also known as ammonium hydrogen sulfate, is a white, crystalline solid formed from the partial neutralization of sulfuric acid with ammonia.[1] It finds applications in various fields, including as a chemical intermediate, in the manufacturing of fertilizers, and as a component in some industrial processes. A thorough understanding of its physicochemical and spectroscopic properties is crucial for its effective use and analysis in research and development, particularly within the pharmaceutical and chemical industries where precise characterization is paramount.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and preparation of samples for spectroscopic analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | (NH₄)HSO₄ | |

| Molecular Weight | 115.11 g/mol | [2] |

| Appearance | White crystalline solid | |

| Melting Point | 147 °C (297 °F; 420 K) | |

| Boiling Point | Decomposes | [3] |

| Density | 1.78 g/cm³ | |

| Solubility | Very soluble in water; Soluble in methanol; Insoluble in acetone. | [4] |

| Crystal Structure | Orthorhombic | [2] |

Spectroscopic Analysis

Spectroscopic techniques are powerful tools for the structural elucidation and quantitative analysis of this compound. The following sections detail the application of Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy for its characterization.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of molecules, providing a unique "fingerprint" for identification. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of the ammonium (NH₄⁺) and bisulfate (HSO₄⁻) ions.

Table 2: Characteristic IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Ion |

| ~3200-2800 | N-H stretching | NH₄⁺ |

| ~1400 | N-H bending | NH₄⁺ |

| ~1170 | S=O stretching | HSO₄⁻ |

| ~1050 | S-O stretching | HSO₄⁻ |

| ~880 | S-OH stretching | HSO₄⁻ |

| ~590 | O-S-O bending | HSO₄⁻ |

Note: Peak positions can vary slightly depending on the sample preparation method and instrument.

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of light, provides complementary vibrational information to IR spectroscopy. The Raman spectrum of this compound is particularly useful for identifying the symmetric stretching modes of the sulfate group.

Table 3: Characteristic Raman Shifts of this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Ion |

| ~3160 | N-H stretching | NH₄⁺ |

| ~1680 | N-H bending | NH₄⁺ |

| ~1430 | N-H bending | NH₄⁺ |

| ~1045 | S-O symmetric stretching (ν₁) | HSO₄⁻ |

| ~980 | S-O symmetric stretching | HSO₄⁻ |

| ~595 | O-S-O bending | HSO₄⁻ |

| ~420 | O-S-O bending | HSO₄⁻ |

Note: Peak positions can vary slightly depending on the sample preparation method and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing the local chemical environment of specific nuclei. For this compound, ¹H and ¹⁵N NMR are particularly informative.

Table 4: Predicted NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Reference |

| ¹H | ~7.0-7.5 (in solution, referenced to TMS) | General knowledge |

| ¹⁵N | ~ -350 to -370 (referenced to liquid NH₃) | [5] |

Note: Actual chemical shifts can be influenced by solvent, concentration, and temperature.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Infrared (IR) Spectroscopy Protocol

Caption: Workflow for FT-IR analysis of solid this compound using the KBr pellet method.

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Transfer the fine powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Instrument Parameters (Typical):

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (for both background and sample)

-

Detector: Deuterated Triglycine Sulfate (DTGS)

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

-

Data Analysis:

-

Perform background subtraction and baseline correction on the acquired spectrum.

-

Identify the characteristic absorption bands for the ammonium and bisulfate ions and compare them to reference spectra.

-

Raman Spectroscopy Protocol

Caption: Workflow for Raman analysis of solid this compound.

-

Sample Preparation:

-

Place a small amount of the crystalline this compound onto a clean microscope slide or pack it into a glass capillary tube. No further preparation is typically needed for solid samples.

-

-

Instrument Parameters (Typical):

-

Spectrometer: Raman Spectrometer with a microscope

-

Excitation Laser: 532 nm or 785 nm

-

Laser Power: 1-10 mW (to avoid sample degradation)

-

Spectral Range: 3500 - 100 cm⁻¹

-

Acquisition Time: 10-60 seconds

-

Accumulations: 2-5

-

-

Data Acquisition:

-

Place the sample on the microscope stage and focus the laser onto the sample surface.

-

Acquire the Raman spectrum using the specified parameters.

-

-

Data Analysis:

-

Process the spectrum to remove cosmic rays and perform baseline correction.

-

Identify the characteristic Raman shifts for the ammonium and bisulfate ions and compare them to reference spectra.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Caption: Workflow for NMR analysis of this compound in solution.

-

Sample Preparation (for solution-state NMR):

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O).

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Parameters (Typical for ¹H NMR):

-

Spectrometer: NMR Spectrometer (e.g., 400 MHz)

-

Nucleus: ¹H

-

Pulse Program: Standard single-pulse experiment

-

Number of Scans: 8-16

-

Relaxation Delay: 1-5 seconds

-

-

Instrument Parameters (Typical for ¹⁵N NMR):

-

Spectrometer: NMR Spectrometer (e.g., 400 MHz)

-

Nucleus: ¹⁵N

-

Pulse Program: Inverse-gated decoupling to suppress the nuclear Overhauser effect (NOE)

-

Number of Scans: Significantly higher than for ¹H due to lower natural abundance and sensitivity (may require isotopic enrichment for good signal-to-noise).

-

Relaxation Delay: 5-10 seconds

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and match the probe for the specific nucleus being observed.

-

Acquire the spectrum using the appropriate parameters.

-

-

Data Analysis:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Determine the chemical shifts of the signals and reference them to an appropriate standard (e.g., TMS for ¹H, liquid ammonia or nitromethane for ¹⁵N).

-

Crystal Structure

This compound crystallizes in the orthorhombic system.[2] X-ray diffraction (XRD) is the primary technique for determining its crystal structure. The Joint Committee on Powder Diffraction Standards (JCPDS) provides a reference pattern for this compound under the number 25-0034.[6] Analysis of the XRD pattern allows for the determination of lattice parameters and confirmation of the crystalline phase.

Conclusion

This technical guide has summarized the key physicochemical and spectroscopic properties of this compound. The provided data tables and detailed experimental protocols for IR, Raman, and NMR spectroscopy serve as a practical resource for the analysis and characterization of this compound. The logical workflows presented as diagrams offer a clear visual guide for performing these spectroscopic experiments. This information is intended to support researchers and professionals in their efforts to effectively utilize and understand the properties of this compound in various scientific and industrial applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | H3N.H2O4S | CID 24655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. cameo.mfa.org [cameo.mfa.org]

- 5. Nitrogen-15 Chemical Shift Converter | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Synthesis and Characterization of Ammonium Bisulfate Single Crystals

Audience: Researchers, Scientists, and Drug Development Professionals

Ammonium bisulfate ((NH₄)HSO₄), also known as ammonium hydrogen sulfate, is a white crystalline solid formed from the half-neutralization of sulfuric acid with ammonia.[1] Its utility spans various fields, including use as a chemical catalyst and in hair preparations.[2][3] In research and development, particularly in materials science and drug development, the ability to produce and characterize high-quality single crystals of this compound is crucial for understanding its fundamental properties and potential applications.

This technical guide provides an in-depth overview of the methodologies for synthesizing this compound single crystals and the analytical techniques used for their characterization. It includes detailed experimental protocols, tabulated quantitative data, and workflow visualizations to assist researchers in their work.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential before proceeding with synthesis and characterization. Key properties are summarized in the table below. The compound is notably hygroscopic and highly soluble in water, properties that are central to its crystallization from aqueous solutions.[2][3][4]

| Property | Value | References |

| Chemical Formula | (NH₄)HSO₄ | [1][5] |

| Molar Mass | 115.11 g/mol | [1][5] |

| Appearance | White crystalline solid | [1][5][6] |

| Density | 1.78 - 1.79 g/cm³ | [1][3] |

| Melting Point | 147 °C (420 K) | [1][3] |

| Solubility | Very soluble in water; insoluble in acetone. | [1][3][4] |

| Crystal System | Orthorhombic (for related (NH₄)₂SO₄) | [7] |

Synthesis of Single Crystals

The growth of high-quality single crystals depends on creating a supersaturated solution from which the crystalline solid can slowly precipitate. The key is to approach the nucleation phase slowly and allow existing crystals to grow rather than forming many small crystals.[8] For this compound, solution-based methods are most effective.

Slow Evaporation Method

The slow evaporation technique is one of the simplest and most widely used methods for growing single crystals at a constant temperature.[9][10] It involves dissolving the solute in a suitable solvent and allowing the solvent to evaporate slowly over time, leading to a gradual increase in concentration, supersaturation, and subsequent crystal growth.[8]

-

Solution Preparation: Prepare a saturated or near-saturated solution of this compound by dissolving the salt in deionized water at room temperature. Ensure the solution is clear and free of any particulate impurities by filtering it if necessary.

-

Crystallization Vessel: Transfer the solution to a clean crystallization dish or beaker. A vessel with a wide surface area is ideal for facilitating controlled evaporation.[8]

-

Control of Evaporation: Cover the vessel with parafilm or aluminum foil.[9][11] Pierce a few small holes in the cover to allow the solvent vapor to escape slowly. The number and size of the holes can be adjusted to control the rate of evaporation; fewer or smaller holes are needed for more volatile solvents or to slow down the process.[9]

-

Incubation: Place the vessel in a location with minimal mechanical disturbances and a stable temperature.[11] Vibrations can trigger excessive nucleation, leading to the formation of many small crystals instead of a few large ones.[8]

-

Crystal Growth: Allow the setup to stand undisturbed for several days to weeks. Monitor the vessel periodically without disturbing it. Single crystals will form and grow as the solvent evaporates and the solution becomes supersaturated.

-

Harvesting: Once crystals of the desired size have formed, carefully decant the remaining solution and harvest the crystals. Wash them gently with a small amount of a solvent in which this compound is insoluble (e.g., acetone) and allow them to dry.[4]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | H3N.H2O4S | CID 24655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 7803-63-6 [chemicalbook.com]

- 4. cameo.mfa.org [cameo.mfa.org]

- 5. webqc.org [webqc.org]

- 6. Ammonium bisulphate, 98% 7803-63-6 India [ottokemi.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. Growing Crystals [web.mit.edu]

- 9. Tips and Tricks for the Lab: Growing Crystals Part 2 - ChemistryViews [chemistryviews.org]

- 10. rcet.org.in [rcet.org.in]

- 11. Slow Evaporation Method [people.chem.umass.edu]

Thermal decomposition mechanism of ammonium bisulfate under inert atmosphere

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Ammonium Bisulfate under an Inert Atmosphere

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition mechanism of this compound (NH₄HSO₄) when heated in an inert atmosphere. The process is critical in various industrial applications, including chemical synthesis and the regeneration of catalysts, where understanding the decomposition pathway, products, and kinetics is essential for process optimization and safety.

Executive Summary

The thermal decomposition of this compound under an inert atmosphere is a multi-step process that begins with melting, followed by a dehydration reaction to form ammonium pyrosulfate, which subsequently decomposes into a mixture of gaseous products. The primary analytical techniques used to elucidate this mechanism are thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and mass spectrometry (MS). This guide synthesizes the available data on decomposition temperatures, mass loss, and kinetic parameters, providing detailed experimental protocols and visual diagrams of the reaction pathway and analytical workflow.

The Core Decomposition Pathway

The thermal decomposition of this compound is not a simple one-step breakdown but rather a sequential process. Under an inert atmosphere such as nitrogen or argon, the mechanism proceeds as follows:

-

Melting: Solid this compound first undergoes a phase transition to a molten state.

-

Dehydration to Ammonium Pyrosulfate: The molten this compound then undergoes a dehydration reaction, where two molecules combine to form one molecule of ammonium pyrosulfate ((NH₄)₂S₂O₇) and release one molecule of water.

-

Decomposition of Ammonium Pyrosulfate: This intermediate compound, ammonium pyrosulfate, is unstable at higher temperatures and decomposes in a complex redox reaction to yield the final gaseous products.

The primary gaseous products evolved during the final decomposition stage are ammonia (NH₃), sulfur dioxide (SO₂), nitrogen (N₂), and water (H₂O).[1][2] The formation of sulfur trioxide (SO₃) has also been reported under certain conditions.[1]

Quantitative Decomposition Data

The following tables summarize the key quantitative data reported in the literature for the thermal decomposition of this compound under an inert atmosphere. These values are derived from thermogravimetric and calorimetric analyses.

Table 1: Thermal Event Temperatures

| Event | Onset Temperature (°C) | Peak Temperature (°C) | Description |

| Melting | ~147 | ~147 | Endothermic phase transition from solid to liquid.[3] |

| Dehydration | 206 - 297 | ~363 | Decomposition of NH₄HSO₄ to (NH₄)₂S₂O₇.[1][2][4] |

| Decomposition | 297 - 419 | 378 - 453 | Decomposition of (NH₄)₂S₂O₇ into gaseous products.[1][2][4][5] |

Table 2: Mass Loss Data from Thermogravimetric Analysis (TGA)

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Reaction |

| Dehydration | 206 - 297 | ~6.5 - 7.8 | 2 NH₄HSO₄ → (NH₄)₂S₂O₇ + H₂O |

| Pyrosulfate Decomposition | 297 - 414 | ~74.1 - 88.4 | (NH₄)₂S₂O₇ → 2 NH₃ + 2 SO₂ + N₂ + 3 H₂O (example stoichiometry) |

Note: Mass loss percentages are based on studies starting from this compound or calculated from the second and third stages of ammonium sulfate decomposition.[2][6]

Table 3: Kinetic Parameters

| Reaction Step | Method | Activation Energy (Ea) (kJ·mol⁻¹) | Pre-exponential Factor (A) |

| Dehydration of NH₄HSO₄ | TGA | 127.95 | 10⁹.⁹⁰ s⁻¹ |

| Decomposition of (NH₄)₂S₂O₇ | TGA | 161.04 | 10¹².⁵¹ s⁻¹ |

| Overall NH₄HSO₄ Decomposition | Isothermal TGA | 141.25 | 1.56 x 10¹⁰ min⁻¹ |

| Overall NH₄HSO₄ Decomposition | Dynamic TGA | 131.83 | 3.31 x 10⁹ min⁻¹ |

Source for kinetic parameters.[5]

Experimental Protocols

The characterization of the thermal decomposition of this compound relies on a combination of analytical techniques. Below are detailed methodologies for the key experiments cited.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

-

Objective: To determine the temperature ranges of decomposition, associated mass changes, and thermal events (endothermic/exothermic).

-

Instrumentation: A calibrated simultaneous TGA-DSC instrument.

-

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of pure this compound into an alumina or platinum crucible.

-

Atmosphere: Use high-purity nitrogen or argon as the purge gas to maintain an inert atmosphere. Set a constant flow rate, typically between 20-100 mL/min.[2]

-

Heating Program: Heat the sample from ambient temperature to approximately 500-600°C. A linear heating rate of 10°C/min is standard for initial characterization. For kinetic studies, multiple heating rates (e.g., 5, 10, 15, 20 °C/min) are recommended.[2]

-

Data Acquisition: Continuously record the sample mass (TGA curve), the rate of mass change (DTG curve), and the differential heat flow (DSC curve) as a function of temperature.

-

Analysis: Identify the onset and peak temperatures for all thermal events and the percentage mass loss for each decomposition step from the resulting curves.

-

Evolved Gas Analysis (EGA) via TGA-Mass Spectrometry (TGA-MS)

-

Objective: To identify the gaseous products evolved during each stage of decomposition.

-

Instrumentation: A TGA instrument coupled to a quadrupole mass spectrometer via a heated transfer line.

-

Methodology:

-

TGA Setup: Perform a TGA experiment as described in section 4.1. A smaller sample size (e.g., < 5 mg) is often preferred to ensure better resolution of the evolved gas profiles.

-

MS Coupling: The gas evolved from the TGA furnace is continuously drawn into the mass spectrometer. The transfer line is typically heated to >200°C to prevent condensation of products.

-

MS Data Acquisition: The mass spectrometer is set to scan a range of mass-to-charge ratios (m/z) or to monitor specific m/z values corresponding to expected products. Key m/z values to monitor include:

-

17: NH₃⁺ (Ammonia)

-

18: H₂O⁺ (Water)

-

64: SO₂⁺ (Sulfur Dioxide)

-

28: N₂⁺ (Nitrogen)

-

48: SO⁺ (Fragment from SO₂/SO₃)

-

80: SO₃⁺ (Sulfur Trioxide)

-

-

Analysis: Correlate the ion current for each m/z value with the mass loss steps observed in the TGA curve to identify which gases are evolved at each temperature.

-

Conclusion

The thermal decomposition of this compound in an inert atmosphere is a well-defined, multi-step process involving the formation of an ammonium pyrosulfate intermediate. Quantitative analysis through TGA and DSC provides precise data on the temperatures and mass losses associated with each step, while evolved gas analysis using mass spectrometry confirms the identity of the decomposition products. The kinetic parameters derived from these analyses are crucial for the modeling and design of high-temperature processes involving this compound. The protocols and data presented in this guide offer a robust framework for researchers and scientists working in related fields.

References

- 1. New Insights into the Decomposition Behavior of NH4HSO4 on the SiO2-Decorated SCR Catalyst and Its Enhanced SO2-Resistant Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Technical Guide to Quantum Chemical Calculations of Ammonium Bisulfate Clusters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the quantum chemical calculations applied to the study of ammonium bisulfate clusters. This compound clusters are of significant interest due to their role in atmospheric new particle formation, a process with wide-ranging implications for climate and air quality. Understanding the fundamental interactions, structures, and thermodynamics of these clusters is crucial for developing accurate atmospheric models. This document outlines the prevalent computational and experimental methodologies, presents key quantitative data derived from these studies, and visualizes the logical workflows involved in the theoretical investigation of these molecular systems.

Introduction

This compound ((NH₄)HSO₄) clusters are formed in the atmosphere from ammonia (NH₃), sulfuric acid (H₂SO₄), and water. These clusters can act as seeds for the formation of new aerosol particles, which influence the Earth's radiative balance and cloud formation. Quantum chemical calculations provide a powerful lens to investigate the molecular-level details of these clusters, offering insights into their stability, growth mechanisms, and interactions with other atmospheric species. These computational approaches are essential for interpreting experimental data and for providing the detailed thermochemical parameters required for atmospheric modeling.

Methodologies and Experimental Protocols

The study of this compound clusters employs a combination of sophisticated computational and experimental techniques. The following sections detail the key methodologies cited in recent research.

Quantum chemical calculations are central to understanding the properties of this compound clusters. A multi-step "funneling" approach is often employed to identify the most stable cluster configurations.[1]

-

Configurational Sampling: The initial exploration of the potential energy surface is typically performed using programs like ABCluster or CREST to generate a wide range of possible cluster geometries.[1][2][3]

-

Semi-Empirical and Lower-Level DFT Optimization: The large number of initial structures is then often optimized using computationally less expensive methods like PM6, PM7, GFN1-xTB, or GFN2-xTB to reduce the pool of candidates.[2][4][5]

-

High-Level DFT Optimization and Frequency Calculations: The most promising low-energy structures are then re-optimized at a higher level of theory, typically using Density Functional Theory (DFT). Common functionals include M06-2X, PW91, ωB97X-D, and CAM-B3LYP, paired with Pople or Dunning-style basis sets such as 6-31++G(d,p), aug-cc-pVDZ, or aug-cc-pVTZ.[6][7] Vibrational frequency calculations are performed at this stage to confirm that the structures are true minima on the potential energy surface and to compute thermochemical properties like Gibbs free energy.

-

High-Accuracy Single-Point Energy Calculations: To obtain highly accurate electronic energies, single-point energy calculations are often performed on the DFT-optimized geometries using more sophisticated and computationally demanding methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) or domain-based local pair natural orbital CCSD(T) (DLPNO-CCSD(T)).[4][6] The PW91PW91/6-311++G(3df,3pd) method has also been shown to provide results in good agreement with experimental data and higher-level ab initio methods for these types of clusters.[8][9]

All calculations are typically performed using quantum chemistry software packages such as Gaussian 16.[7]

Experimental studies, often performed in conjunction with theoretical calculations, are crucial for validating computational models and providing benchmarks.

-

Cryogenic Ion Vibrational Predissociation (CIVP) Spectroscopy: This technique is used to obtain the vibrational spectra of mass-selected, cryogenically cooled cluster ions.[10][11] The experimental spectra are then compared with the theoretical spectra calculated for different isomers to identify the experimentally present structures.

-

Infrared Multiphoton Dissociation (IRMPD) Spectroscopy: IRMPD is another action spectroscopy technique used to measure the infrared spectra of ions.[7] Variable-temperature IRMPD can be used to study the temperature dependence of cluster populations and hydration.[12]

-

Electrospray Ionization (ESI): This is a common method for generating this compound clusters for mass spectrometry and spectroscopic studies.[12] A solution containing ammonium sulfate is electrosprayed to produce gas-phase cluster ions.

Quantitative Data

The following tables summarize key quantitative data from quantum chemical calculations of this compound clusters and their interactions.

Table 1: Adsorption Free Energies of Oxygenated Organic Molecules on [(NH₄)₄(HSO₄)₄] Cluster [13][14]

| Interacting Molecule | Functional Group | Adsorption Free Energy (kJ/mol) |

| Carboxylic Acids | Carboxyl | -70 to -73 |

| Aldehydes | Carbonyl | -46 to -50 |

| Ketones | Carbonyl | -46 to -50 |

Table 2: Calculated N-H Bond Lengths in Ammonium Sulfate Salt Clusters [3]

| Method | N-H Bond Length Range (Å) |

| HF/6-31G(d) | 1.016 - 1.025 |

| B3LYP/6-31G(d) | 1.041 - 1.049 |

Table 3: Evaporation Free Energies of (SA)n(A)n Clusters [4] (SA = Sulfuric Acid, A = Ammonia)

| Cluster (n) | Dimer Evaporation Free Energy (kcal/mol) |

| Oscillatory Behavior | -11.3 to -39.5 |

Signaling Pathways and Logical Relationships

The computational investigation of this compound clusters follows a structured workflow. The following diagrams, generated using the DOT language, illustrate these logical relationships.

Caption: A typical computational workflow for studying this compound clusters.

Caption: Workflow for the experimental validation of calculated cluster structures.

Conclusion

The combination of advanced quantum chemical calculations and sophisticated experimental techniques provides a robust framework for investigating the fundamental properties of this compound clusters. The methodologies outlined in this guide, from initial configurational sampling to high-level energy refinement and experimental validation, are essential for advancing our understanding of atmospheric new particle formation. The quantitative data derived from these studies are critical for the development and refinement of atmospheric models, ultimately improving our ability to predict changes in climate and air quality. Future research will likely focus on larger and more complex cluster systems, incorporating a wider range of atmospheric vapors and leveraging advances in computational power and theoretical methods.

References

- 1. researchgate.net [researchgate.net]

- 2. Computational Tools for Handling Molecular Clusters: Configurational Sampling, Storage, Analysis, and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Modeling the Binding Free Energy of Large Atmospheric Sulfuric Acid–Ammonia Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. Large hydrogen-bonded pre-nucleation (HSO4-)(H2SO4)m(H2O)k and (HSO4-)(NH3)(H2SO4)m(H2O)k clusters in the earth's atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.aip.org [pubs.aip.org]

- 11. par.nsf.gov [par.nsf.gov]

- 12. pubs.aip.org [pubs.aip.org]

- 13. Growth of this compound Clusters by Adsorption of Oxygenated Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Reaction Kinetics of Ammonium Bisulfate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction kinetics of ammonium bisulfate (NH₄HSO₄) in aqueous solutions. It covers the core principles of its formation, decomposition, and key reactions relevant to various industrial and research applications. This document is intended to serve as a valuable resource for professionals in research, science, and drug development by presenting quantitative data, detailed experimental protocols, and visual representations of reaction pathways.

Executive Summary

This compound (ABS) is a compound of significant interest in fields ranging from atmospheric chemistry to industrial processes. Its aqueous solution chemistry is complex, governed by factors such as temperature, pH, and the presence of other chemical species. Understanding the kinetics of its reactions is crucial for process optimization, environmental impact assessment, and the development of new chemical entities. This guide consolidates available kinetic data, outlines methodologies for its study, and provides a theoretical framework for its reactivity in aqueous environments.

Core Concepts in this compound Aqueous Kinetics

This compound is an acidic salt formed from the partial neutralization of sulfuric acid with ammonia.[1] In aqueous solutions, it dissociates into ammonium (NH₄⁺) and bisulfate (HSO₄⁻) ions. The bisulfate ion is a weak acid, establishing an equilibrium with sulfate (SO₄²⁻) and a hydronium ion (H₃O⁺), which dictates the acidity of the solution. The key reactions of this compound in aqueous solutions include its formation, thermal decomposition (hydrolysis), and reactions with other chemical species.

Formation of this compound

The formation of this compound in an aqueous solution is an acid-base neutralization reaction between ammonia (NH₃) and sulfuric acid (H₂SO₄). The reaction can proceed in two steps, with the first step being the formation of this compound:

H₂SO₄(aq) + NH₃(aq) → NH₄HSO₄(aq)

If excess ammonia is present, further neutralization will produce ammonium sulfate:

NH₄HSO₄(aq) + NH₃(aq) → (NH₄)₂SO₄(aq)

The formation of this compound from sulfur trioxide (SO₃), ammonia, and water is a critical process in atmospheric aerosol formation. Quantum chemistry studies have shown these to be nearly barrierless reactions in atmospheric clusters, suggesting a very rapid process.[2][3]

Decomposition of this compound

In aqueous solutions, the decomposition of this compound is primarily a hydrolysis reaction, influenced by temperature. While extensive data exists for the thermal decomposition of solid this compound, which proceeds via ammonium pyrosulfate, the kinetics in aqueous solution are less well-documented.[4] It is understood that heating an aqueous solution can shift the equilibrium, potentially leading to the release of ammonia and the formation of sulfuric acid.

Quantitative Kinetic Data

While specific kinetic data for many aqueous phase reactions of this compound are not extensively available in the literature, data from solid-phase thermal decomposition and related reactions provide valuable insights.

Table 1: Kinetic Parameters for the Thermal Decomposition of Ammonium Sulfate and this compound (Solid State) [4]

| Reaction Step | Decomposition Product | Kinetic Model | Activation Energy (Ea) (kJ·mol⁻¹) | Frequency Factor (lgA) (s⁻¹) |

| (NH₄)₂SO₄ → NH₄HSO₄ + NH₃ | This compound | Phase boundary reaction (shrinking sphere) | 110.02 | 10.36 |

| 2NH₄HSO₄ → (NH₄)₂S₂O₇ + H₂O | Ammonium Pyrosulfate | Crystallization growth and nucleation (Avrami-Erofeev) | 127.95 | 9.90 |

| (NH₄)₂S₂O₇ → Products | Gaseous Products | Three-dimension diffusion (anti-Jander) | 161.04 | 12.51 |

Note: This data pertains to the thermal decomposition of the solid compounds and serves as a reference for the energy barriers involved.

Table 2: Kinetic Parameters for the Reaction of this compound with Potassium Chloride (Solid State) [5][6]

| Reaction Period | Temperature Range (°C) | Apparent Activation Energy (Ea) (cal·mol⁻¹) |

| Incubation Period | 187-260 | 4385 |

| Main Period | >260 | 21848 |

Note: This data is for the solid-phase reaction and indicates a kinetically limited process.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key reaction pathways and logical relationships in the aqueous chemistry of this compound.

Caption: Formation pathway of this compound and ammonium sulfate.

Caption: Dissociation and hydrolysis of aqueous this compound.

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable kinetic data. The following sections outline methodologies for studying the kinetics of this compound reactions in aqueous solutions.

General Experimental Setup for Batch Reactor Studies

A common method for studying aqueous reaction kinetics is through the use of a thermostated batch reactor.

Objective: To determine the rate law, rate constant, and activation energy for an aqueous reaction of this compound.

Apparatus:

-

Jacketed glass batch reactor (e.g., 500 mL)

-

Circulating water bath for temperature control

-

Magnetic stirrer and stir bar

-

pH probe and meter

-

Conductivity probe and meter

-

Ports for sample extraction and probe insertion

-

Autosampler and collection vials (optional)

-

Analytical instrument (e.g., Ion Chromatograph)

Procedure:

-

Reactor Setup: Assemble the batch reactor and connect the jacket to the circulating water bath set to the desired temperature.

-

Reactant Preparation: Prepare stock solutions of this compound and the other reactant(s) of known concentrations in deionized water.

-

Initiation of Reaction: Add a known volume of the first reactant solution to the reactor and allow it to thermally equilibrate while stirring. Initiate the reaction by adding a known volume of the second reactant solution.

-

Sample Collection: At regular time intervals, withdraw small aliquots of the reaction mixture. Quench the reaction if necessary (e.g., by rapid cooling or dilution).

-

Analysis: Analyze the concentration of reactants and/or products in each sample using a suitable analytical technique (see Section 5.2).

-

Data Analysis: Plot concentration versus time data. From this, determine the reaction order with respect to each reactant and the rate constant. Repeat the experiment at different temperatures to determine the activation energy using the Arrhenius equation.

Caption: Workflow for a batch reactor kinetic study.

Analytical Methods for Kinetic Studies

The choice of analytical method is critical for accurately monitoring the progress of the reaction.

Principle: IC separates ions based on their affinity for an ion-exchange resin. It is highly suitable for quantifying the concentrations of NH₄⁺, HSO₄⁻, and SO₄²⁻ in aqueous samples.

Protocol:

-

Instrument Setup: Equip the ion chromatograph with the appropriate columns (cation and anion), suppressors, and detectors (conductivity).

-

Calibration: Prepare a series of standard solutions of ammonium sulfate and this compound of known concentrations. Generate a calibration curve for each ion of interest.

-

Sample Preparation: Dilute the collected reaction samples to fall within the linear range of the calibration curve.

-

Analysis: Inject the prepared samples into the ion chromatograph.

-

Quantification: Determine the concentration of each ion in the samples by comparing the peak areas to the calibration curve.

Principle: This technique is used for studying fast reactions (milliseconds to seconds). It involves the rapid mixing of two reactants and monitoring the change in absorbance or fluorescence over time.[7][8][9] This method is applicable if a reactant or product has a distinct chromophore or if a colored indicator that responds to pH changes is used.

Protocol:

-

Wavelength Selection: Identify a wavelength where the change in absorbance is maximal during the reaction.

-

Instrument Setup: Load the reactant solutions into the drive syringes of the stopped-flow apparatus connected to a UV-Vis spectrophotometer.

-

Reaction Initiation and Data Collection: The instrument rapidly injects and mixes the reactants in the observation cell, and data collection (absorbance vs. time) begins simultaneously.

-

Data Analysis: Fit the resulting kinetic trace to an appropriate rate equation (e.g., first-order, second-order) to determine the rate constant.

Conclusion

The reaction kinetics of this compound in aqueous solutions are of fundamental importance in a variety of scientific and industrial contexts. While a comprehensive set of quantitative kinetic data for aqueous phase reactions remains an area for further research, the information on solid-state decomposition and gas-phase formation provides a valuable foundation. The experimental protocols outlined in this guide offer a systematic approach for researchers to determine the kinetic parameters for specific aqueous reactions of this compound. The continued investigation into the aqueous kinetics of this compound will undoubtedly contribute to advancements in chemical process technology, environmental science, and drug development.

References

- 1. scispace.com [scispace.com]

- 2. web.williams.edu [web.williams.edu]

- 3. Formation Mechanism of Atmospheric this compound: Hydrogen-Bond-Promoted Nearly Barrierless Reactions of SO3 with NH3 and H2 O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. espublisher.com [espublisher.com]

- 6. rsc.org [rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Phase Diagram of the Ammonium Bisulfate-Water System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and phase behavior of the ammonium bisulfate-water system. Understanding these fundamental physicochemical properties is crucial for a wide range of applications, from atmospheric science and industrial crystallization processes to the formulation and stability of pharmaceutical products. This document summarizes key quantitative data, details experimental methodologies for its determination, and provides visual representations of experimental workflows.

Physicochemical Properties and Solubility Data

This compound (NH₄HSO₄) is a highly soluble salt in water, forming an acidic solution. The solubility is significantly dependent on temperature, a critical factor in designing and controlling crystallization processes.

General Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molar Mass | 115.11 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 147 °C (420 K) | [1] |

| Density | 1.78 g/cm³ | [1] |

| Solubility in Water at 20 °C | ~100 g per 100 mL |

Solubility of this compound in Water

Table 2: Solubility of this compound in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 g H₂O) | Reference |

| 20 | ~100 |

Note: Comprehensive solubility data as a function of temperature for the binary this compound-water system is not extensively tabulated in the reviewed literature. The provided value is a commonly cited approximation.

The this compound-Water Phase Diagram

The phase diagram of the this compound-water system describes the physical states of the mixture at different temperatures and compositions. It is noteworthy that this system is considered a pseudobinary system, as it is a subsystem of the ternary H₂SO₄-(NH₄)₂SO₄-H₂O system.

Key Features of the Phase Diagram

The phase diagram is characterized by the following key features:

-

Freezing Point Depression: The addition of this compound to water lowers the freezing point of the solution.

-

Eutectic Point: The phase diagram exhibits a eutectic point, which is the lowest temperature at which a liquid phase can exist in equilibrium with two solid phases (ice and a salt hydrate or anhydrous salt). The exact temperature and composition of the eutectic point for the this compound-water system have been investigated, with one study identifying an ice/ammonium bisulfate/letovicite invariant point.

-

Metastability: Metastable phases and transitions can be observed in this system, particularly in studies involving aerosol particles.

Experimental Protocols

The determination of solubility and the construction of a phase diagram for the this compound-water system involve several key experimental techniques. Detailed, step-by-step protocols are provided below as a guide for researchers.

Solubility Determination by the Isothermal Equilibrium Method

This method involves establishing a saturated solution at a constant temperature and then determining the concentration of the solute in the liquid phase.

Experimental Workflow for Isothermal Solubility Determination

Caption: Workflow for determining solubility using the isothermal equilibrium method.

Detailed Protocol:

-

Preparation of the Supersaturated Solution:

-

Add an excess amount of this compound to a known mass of deionized water in a sealed, temperature-controlled vessel.

-

The vessel should be equipped with a magnetic stirrer or other means of agitation.

-

Heat the mixture to a temperature slightly above the target experimental temperature to ensure all the salt dissolves, then cool it to the target temperature to induce precipitation of the excess salt.

-

-

Equilibration:

-

Place the vessel in a constant temperature bath, controlled to within ±0.1 °C of the desired temperature.

-

Stir the solution continuously to ensure equilibrium is reached between the solid and liquid phases. The equilibration time can vary but is typically 24-48 hours. It is advisable to take samples at different time intervals (e.g., 24, 36, and 48 hours) to confirm that the concentration is no longer changing.

-

-

Sampling:

-

Once equilibrium is established, stop the agitation and allow the solid phase to settle.

-

Withdraw a known volume of the supernatant (the clear liquid phase) using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm pore size) to prevent any solid particles from being drawn into the sample. The syringe and filter should be at the same temperature as the solution to avoid precipitation or dissolution during sampling.

-

-

Analysis of Solute Concentration:

-

Accurately weigh the collected sample of the saturated solution.

-

Determine the concentration of this compound in the sample using a suitable analytical technique:

-

Gravimetric Analysis: Evaporate the water from the sample at a controlled temperature and weigh the remaining dry salt.

-

Titration: Titrate the acidic bisulfate ion with a standardized solution of a strong base (e.g., NaOH).

-

Spectroscopic Methods: Utilize techniques like Infrared (IR) spectroscopy by creating a calibration curve with solutions of known concentrations.

-

-

-

Data Calculation and Reporting:

-

Calculate the solubility in grams of this compound per 100 grams of water.

-

Repeat the entire procedure for each desired temperature to generate a solubility curve.

-

Phase Diagram Construction using Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is particularly useful for identifying phase transitions such as melting (fusion) and crystallization.

Experimental Workflow for DSC Analysis

Caption: Workflow for constructing a phase diagram using DSC.

Detailed Protocol:

-

Sample Preparation:

-

Prepare a series of this compound-water solutions with varying compositions (e.g., from 0 to 100 wt% this compound in 5 or 10 wt% increments).

-

Accurately weigh a small amount (typically 5-10 mg) of each solution into a hermetically sealed DSC pan. Sealing is crucial to prevent changes in composition due to water evaporation during the experiment.

-

-

DSC Instrument Setup and Calibration:

-

Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium) before running the samples.

-

Use an empty, sealed hermetic pan as the reference.

-

-

DSC Measurement:

-

Place the sample and reference pans into the DSC cell.

-

Subject the sample to a controlled temperature program. A typical program for the this compound-water system would be:

-

Cool the sample to a low temperature (e.g., -100 °C) at a controlled rate (e.g., 10 °C/min) to ensure complete solidification.

-

Hold at the low temperature for a few minutes to stabilize.

-

Heat the sample at a controlled rate (e.g., 5 or 10 °C/min) to a temperature above the final melting point (e.g., 50 °C).

-

-

-

Thermogram Analysis:

-

Record the heat flow as a function of temperature during the heating cycle. The resulting plot is the DSC thermogram.

-

Identify the temperatures of endothermic events (peaks), which correspond to phase transitions:

-

The onset temperature of the first peak observed upon heating for all compositions (except pure water) corresponds to the eutectic temperature .

-

The peak temperature or the offset temperature of the final melting peak corresponds to the liquidus temperature for that specific composition.

-

-

-

Phase Diagram Construction:

-

Plot the eutectic and liquidus temperatures as a function of the weight percent of this compound.

-

The eutectic temperature will be a horizontal line across the diagram.

-

The liquidus temperatures will form the freezing point depression curve and the solubility curve.

-

The intersection of the freezing point depression curve and the solubility curve gives the eutectic composition .

-

Conclusion

The solubility and phase diagram of the this compound-water system are fundamental to understanding its behavior in various scientific and industrial contexts. This guide has provided a summary of the available quantitative data and detailed experimental protocols for its determination. For researchers and professionals in drug development, a thorough understanding of these properties is essential for controlling crystallization, ensuring product stability, and developing robust formulations. Further research to populate the solubility table with more data points at various temperatures would be of significant value to the scientific community.

References

Thermodynamic Properties of Molten Ammonium Bisulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of molten ammonium bisulfate ((NH₄)HSO₄). The information is compiled from experimental data and computational methods to serve as a critical resource for professionals in research and development. This document details key thermodynamic parameters, outlines experimental protocols for their measurement, and presents logical workflows for property determination.

Core Thermodynamic Properties

This compound is a white, crystalline solid at standard conditions. Upon heating, it undergoes a phase transition to a molten state before decomposing at higher temperatures. Understanding the thermodynamic properties of the molten phase is crucial for various industrial applications, including its use as a catalyst and in chemical synthesis.

Quantitative Data Summary

The following tables summarize the key thermodynamic properties of this compound. It is important to note that while experimental data for the solid phase and melting transition are available, specific experimental data for the molten state, such as density, heat capacity, and vapor pressure, are not readily found in the literature. The values presented for the molten state are often derived from computational models like the Joback method and should be considered as estimates.

Table 1: General and Solid-State Properties of this compound

| Property | Value | Source |

| Molar Mass | 115.11 g/mol | --INVALID-LINK-- |

| Appearance | White solid | --INVALID-LINK-- |

| Density (solid, at 25 °C) | 1.78 g/cm³ | --INVALID-LINK-- |

Table 2: Melting and Decomposition Properties of this compound

| Property | Value | Source |

| Melting Point | 144.2 ± 0.4 °C (417.35 ± 0.4 K) | Lagno et al. (2014) |

| Enthalpy of Fusion (ΔHfus) | 14.7 ± 0.5 kJ/mol | Lagno et al. (2014) |

| Decomposition Onset Temperature | ~350 °C (623 K) | --INVALID-LINK-- |

| Thermal Decomposition Stages | 1. Deamination to ammonium bisulfate2. Dehydration to ammonium pyrosulfate3. Decomposition of ammonium pyrosulfate | --INVALID-LINK-- |

Table 3: Computationally Derived and Gas-Phase Thermodynamic Properties

| Property | Value | Method/State | Source |

| Enthalpy of Fusion (ΔHfus) | 17.61 kJ/mol | Joback Method | --INVALID-LINK-- |

| Ideal Gas Heat Capacity (Cp,gas) at 434.31 K | 118.85 J/(mol·K) | Joback Method | --INVALID-LINK-- |

| Enthalpy of Vaporization (ΔHvap) | 63.96 kJ/mol | Joback Method | --INVALID-LINK-- |

Experimental Protocols

Accurate determination of thermodynamic properties requires rigorous experimental procedures. The following sections detail the methodologies for key thermal analysis techniques applicable to this compound.

Differential Scanning Calorimetry (DSC) for Melting Point and Enthalpy of Fusion

Differential Scanning Calorimetry is a primary technique for determining the melting point and enthalpy of fusion of salts.

Methodology:

-

Sample Preparation: A small, precisely weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum or gold crucible. An empty, sealed crucible is used as a reference.

-

Instrument Calibration: The DSC instrument's temperature and heat flow are calibrated using certified standards with known melting points and enthalpies of fusion (e.g., indium, tin, zinc) across the temperature range of interest.

-

Experimental Conditions:

-

The sample and reference crucibles are placed in the DSC cell.

-

A controlled heating program is initiated, typically with a linear heating rate of 0.5 to 10 °C/min.

-

An inert purge gas, such as argon or nitrogen, is flowed through the cell at a constant rate (e.g., 50 mL/min) to provide a stable thermal environment and prevent oxidative degradation.

-

-

Data Analysis: The heat flow to the sample is measured as a function of temperature. The melting point is determined as the onset temperature of the endothermic melting peak. The enthalpy of fusion is calculated by integrating the area of the melting peak.

Thermogravimetric Analysis (TGA) for Decomposition Temperature

Thermogravimetric Analysis is used to determine the thermal stability and decomposition temperature of a material by measuring its mass change as a function of temperature.

Methodology:

-

Sample Preparation: A precisely weighed sample of this compound is placed in a tared TGA crucible, typically made of alumina or platinum.

-

Instrument Setup: The TGA instrument is tared, and the sample is placed on the balance mechanism within the furnace.

-

Experimental Conditions:

-

The furnace is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range that encompasses the decomposition of the sample.

-

An inert atmosphere (e.g., nitrogen) is maintained at a constant flow rate to purge any evolved gases.

-

-

Data Analysis: The mass of the sample is recorded continuously as a function of temperature. The decomposition temperature is typically identified as the onset temperature of the mass loss step on the TGA curve.

Measurement of Molten Salt Density

The density of molten salts can be determined using the Archimedean method.

Methodology:

-

Apparatus: A high-temperature furnace containing the molten salt, a precision balance, and a plummet of a known volume made from an inert material (e.g., platinum, alumina).

-

Procedure:

-

The plummet is first weighed in air.

-

The plummet is then fully submerged in the molten this compound at a controlled temperature.

-

The apparent weight of the submerged plummet is recorded.

-

-

Calculation: The density of the molten salt is calculated based on the difference between the weight of the plummet in air and its apparent weight in the molten salt, and the known volume of the plummet. Measurements are repeated at various temperatures to determine the temperature dependence of the density.

Measurement of Molten Salt Vapor Pressure

The vapor pressure of molten salts can be measured using the Knudsen effusion method or by thermogravimetric analysis.

Methodology (TGA-based):

-

Apparatus: A simultaneous thermal analyzer (STA) that combines TGA with DSC, coupled to a mass spectrometer (QMS).

-

Procedure:

-

A sample of this compound is placed in a Knudsen effusion cell (a crucible with a small, well-defined orifice in the lid).

-

The cell is heated in the TGA furnace under high vacuum.

-

-

Data Analysis: The rate of mass loss due to effusion of the vapor through the orifice is measured by the TGA. The vapor pressure can then be calculated using the Knudsen equation, which relates the rate of mass loss, the area of the orifice, the temperature, and the molar mass of the effusing species. The coupled mass spectrometer can be used to identify the species in the vapor phase.

Visualizations

Experimental Workflow for Thermodynamic Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the key thermodynamic properties of this compound.

Caption: Experimental workflow for determining thermodynamic properties.

Thermal Decomposition Pathway of this compound

This diagram illustrates the sequential decomposition of this compound upon heating.

Caption: Thermal decomposition pathway of this compound.

Hygroscopic Properties of Ammonium Bisulfate Aerosols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium bisulfate ((NH₄)HSO₄) is a significant component of atmospheric aerosols, playing a crucial role in cloud formation, atmospheric chemistry, and radiative balance. Its hygroscopic nature, the ability to attract and hold water molecules from the surrounding environment, is a key determinant of its atmospheric impact. In the context of pharmaceuticals, understanding the hygroscopic properties of aerosolized substances is critical for drug delivery, stability, and efficacy, particularly for inhalation therapies. This technical guide provides an in-depth overview of the hygroscopic properties of this compound aerosols, detailing quantitative data, experimental methodologies, and key physicochemical processes.

Data Presentation: Hygroscopic Properties of this compound

The hygroscopic behavior of this compound is characterized by two key phase transitions: deliquescence and efflorescence. Deliquescence is the process by which a solid aerosol particle absorbs atmospheric water and dissolves to form an aqueous solution droplet. The relative humidity at which this occurs is known as the Deliquescence Relative Humidity (DRH). Conversely, efflorescence is the process where water evaporates from a supersaturated solution droplet, leading to the crystallization of the solute. This occurs at the Efflorescence Relative Humidity (ERH), which is typically lower than the DRH, resulting in a hysteresis loop.

| Hygroscopic Parameter | Value (at 25°C) | Reference |

| Deliquescence Relative Humidity (DRH) | 39.0 ± 0.5% | [1] |

| Efflorescence Relative Humidity (ERH) | Not explicitly stated for pure (NH₄)HSO₄ in the provided search results. This value is known to be influenced by factors such as particle size and the presence of other substances. |

Experimental Protocols

The characterization of aerosol hygroscopicity is primarily conducted using specialized instrumentation. The following sections detail the methodologies for two common techniques: Hygroscopicity Tandem Differential Mobility Analysis (HTDMA) and Electrodynamic Balance (EDB).

Hygroscopicity Tandem Differential Mobility Analyzer (HTDMA)

The HTDMA is a widely used instrument for measuring the change in aerosol size as a function of relative humidity.

Principle: A monodisperse, dry aerosol population is selected by the first Differential Mobility Analyzer (DMA). These particles are then exposed to a controlled, elevated relative humidity, and the resulting size distribution is measured by a second DMA coupled with a particle counter. The change in particle diameter provides the hygroscopic growth factor.

Experimental Protocol for this compound:

-

Aerosol Generation: Generate this compound aerosols by atomizing a dilute aqueous solution of (NH₄)HSO₄. The generated polydisperse aerosol is then dried, typically using a diffusion dryer, to a low relative humidity (e.g., <10% RH).

-

Size Selection: The dry aerosol is passed through a neutralizer to achieve a known charge distribution. The first DMA is then used to select a quasi-monodisperse aerosol population of a specific electrical mobility diameter.

-

Humidification: The size-selected dry aerosol is introduced into a humidifier where it is exposed to a controlled and stable relative humidity. The RH is precisely controlled by mixing dry and water-saturated air streams.

-

Size Measurement: The humidified aerosol then enters a second DMA, which is operated at the same controlled RH as the humidifier. The second DMA scans a range of mobility diameters to measure the size distribution of the humidified particles. A condensation particle counter (CPC) downstream of the second DMA quantifies the particle number concentration at each size.

-

Data Analysis: The hygroscopic growth factor (GF) is calculated as the ratio of the geometric mean mobility diameter of the humidified aerosol to the geometric mean mobility diameter of the dry aerosol selected by the first DMA.

-

Humidogram Generation: By systematically varying the relative humidity in the humidifier and second DMA, a humidogram (a plot of GF versus RH) can be generated, revealing the deliquescence and efflorescence points.

Electrodynamic Balance (EDB)

The Electrodynamic Balance is a powerful tool for studying the properties of single, levitated aerosol particles.

Principle: A single charged particle is suspended in a controlled environment by a combination of AC and DC electric fields. The particle's mass, size, and phase can be precisely monitored as the surrounding relative humidity and temperature are varied.

Experimental Protocol for this compound:

-

Particle Generation and Trapping: Generate a dilute spray of this compound solution using a nebulizer or a droplet-on-demand generator. A single charged droplet is then introduced into the EDB chamber and trapped in the electrodynamic field.

-

Drying and Crystallization: The relative humidity within the EDB chamber is initially lowered to completely dry the trapped droplet, forming a solid this compound particle.

-

Hygroscopic Growth Measurement: The relative humidity in the chamber is then gradually increased in a controlled manner. The mass of the particle is continuously monitored by adjusting the DC voltage required to maintain its stable position against gravity. The change in mass is attributed to the uptake of water.

-

Phase Transition Detection: The phase of the particle (solid or aqueous) can be determined by observing the scattered light pattern from a laser illuminating the particle. A sharp change in the scattering pattern indicates the deliquescence transition.

-

Efflorescence Measurement: After deliquescence, the relative humidity is slowly decreased. The point at which the particle abruptly crystallizes, indicated by a sudden change in mass and light scattering, is the efflorescence relative humidity.

-

Data Analysis: The mass growth factor (mass at a given RH / dry mass) can be calculated from the EDB measurements. If the particle size is also measured (e.g., through analysis of the scattered light), the diameter growth factor can be determined.

Mandatory Visualization

Caption: Hygroscopic cycle of an this compound aerosol particle.

Caption: Experimental workflow for the HTDMA method.